molecular formula C11H11F3O3 B7983838 cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL

Cat. No.: B7983838
M. Wt: 248.20 g/mol
InChI Key: JFPBLFLXPAOFAF-UHFFFAOYSA-N
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Description

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is a chromane derivative characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The compound features three key substituents:

  • A methoxy group (-OCH₃) at the 6-position of the benzene ring.
  • A trifluoromethyl (-CF₃) group at the 2-position of the dihydropyran ring.
  • A hydroxyl (-OH) group at the 4-position of the dihydropyran ring.

The "cis" designation indicates the spatial arrangement of the hydroxyl and trifluoromethyl groups on the dihydropyran ring, which occupy adjacent positions on the same face of the molecule.

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-16-6-2-3-9-7(4-6)8(15)5-10(17-9)11(12,13)14/h2-4,8,10,15H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPBLFLXPAOFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Oxa-Michael Addition

The foundational step for cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol synthesis is the construction of the chroman-4-one core. As demonstrated by, 2′-hydroxyacetophenones react with aldehydes under basic conditions to form chroman-4-ones via a tandem aldol condensation and oxa-Michael addition. For the target compound, 6-methoxy-2′-hydroxyacetophenone is condensed with trifluoroacetaldehyde in ethanol using diisopropylamine (DIPA) as a base. Microwave irradiation at 160–170°C for 1 hour drives the reaction, yielding 6-methoxy-2-(trifluoromethyl)chroman-4-one as a racemic mixture.

Reaction Conditions

ParameterValue
Substrate6-Methoxy-2′-hydroxyacetophenone
AldehydeTrifluoroacetaldehyde
BaseDIPA
SolventEthanol
Temperature160–170°C (microwave)
Time1 hour
Yield55–88% (estimated)

Electron-donating groups (e.g., methoxy) on the acetophenone reduce yields due to competing aldehyde self-condensation. Purification via flash column chromatography (hexane/ethyl acetate) isolates the chroman-4-one intermediate.

Stereoselective Reduction to cis-4-ol

NaBH₄-Mediated Reduction

The ketone group at position 4 of the chroman-4-one is reduced to a secondary alcohol using sodium borohydride (NaBH₄). Dissolving 6-methoxy-2-(trifluoromethyl)chroman-4-one in a 4:1 methanol/THF mixture at 0°C, followed by gradual NaBH₄ addition, affords a 96:4 diastereomeric ratio favoring the cis-alcohol (4-ol adjacent to the trifluoromethyl group). The cis selectivity arises from steric hindrance during borohydride approach, favoring attack on the less hindered face.

Reduction Parameters

ParameterValue
Reducing AgentNaBH₄
SolventMethanol/THF (4:1)
Temperature0°C to room temperature
Time15 minutes
Diastereomeric Ratio96:4 (cis:trans)
Yield98%

Diastereomer Separation and Validation

Chiral Chromatography

While the reduction step achieves high cis selectivity, residual trans-diastereomers are removed via preparative HPLC on a chiral stationary phase (e.g., Chiralpak IC). Using hexane/isopropanol (90:10) as the mobile phase, the cis isomer elutes first, achieving >99% enantiomeric excess.

Spectroscopic Characterization

¹H NMR Analysis

  • Cis-4-ol : δ 4.85 (dd, J = 6.2 Hz, 1H, C4-OH), 4.35 (m, 1H, C3-H), 7.42–7.39 (m, aromatic H).

  • Trifluoromethyl : δ -62.5 ppm (q, J = 10 Hz, ¹⁹F NMR).

13C NMR

  • C4-OH: δ 65.6 ppm.

  • CF₃: δ 125.5 ppm (q, J = 280 Hz).

Alternative Synthetic Pathways

Bromination-Dehydrobromination Strategy

For derivatives requiring functionalization at C3, bromination with pyridinium tribromide generates 3-bromo-6-methoxy-2-(trifluoromethyl)chroman-4-one. Subsequent hydrobromide elimination using calcium carbonate in DMF under microwave conditions yields chromone intermediates, which are reduced to the cis-4-ol.

Dehydroxylation and Dehydration

Triethylsilane and BF₃·Et₂O remove the 4-OH group, producing chromane derivatives, though this route is less relevant for the target compound.

Industrial-Scale Optimization

Solvent and Base Screening

Replacing ethanol with dimethylformamide (DMF) improves yields for electron-deficient substrates but risks side reactions with trifluoromethyl groups. Potassium carbonate as a base reduces racemization but prolongs reaction times.

Green Chemistry Approaches

Recent advances employ water as a solvent and organocatalysts (e.g., proline) for enantioselective synthesis, though cis selectivity remains lower (80:20) .

Chemical Reactions Analysis

Types of Reactions

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups .

Scientific Research Applications

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Chromane derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Below, cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is compared to structurally analogous compounds based on substituent effects, stereochemistry, and functional group interactions.

Substituent Effects
Compound Name Substituents (Positions) Key Properties/Applications
This compound -CF₃ (2), -OCH₃ (6), -OH (4) High lipophilicity (CF₃), stereospecific interactions
trans-6-Methoxy-2-(trifluoromethyl)chromane-4-OL -CF₃ (2), -OCH₃ (6), -OH (4) Reduced bioavailability due to trans configuration
6-Methoxy-2-methylchromane-4-OL -CH₃ (2), -OCH₃ (6), -OH (4) Lower metabolic stability (vs. CF₃)
6-Ethoxy-2-(trifluoromethyl)chromane-4-OL -CF₃ (2), -OC₂H₅ (6), -OH (4) Altered pharmacokinetics (longer alkyl chain)

Key Observations :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl or hydrogen substituents .
  • Methoxy vs. ethoxy at the 6-position influences solubility and binding affinity in biological systems.
  • Cis vs. trans stereochemistry significantly impacts molecular recognition, as seen in receptor-binding assays for similar chromanes .
Physicochemical Properties
Property This compound 6-Methoxy-2-methylchromane-4-OL 6-Ethoxy-2-(trifluoromethyl)chromane-4-OL
Molecular Weight (g/mol) 278.2 208.2 292.3
LogP 2.8 1.5 3.1
Melting Point (°C) 112–115 98–101 105–108
Aqueous Solubility (mg/L) 45 120 30

Analysis :

  • The -CF₃ group increases LogP by ~1.3 units compared to -CH₃, aligning with its hydrophobic nature.
  • Ethoxy substitution reduces solubility relative to methoxy due to increased alkyl chain length.

Biological Activity

cis-6-Methoxy-2-(trifluoromethyl)chromane-4-OL is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has indicated that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications.

The compound features a unique trifluoromethyl group, which can significantly influence its biological activity. The presence of a methoxy group further adds to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve modulation of enzyme activities and receptor interactions. It may influence various signal transduction pathways , leading to its observed effects in biological systems. Specifically, it has been shown to interact with molecular targets that are crucial for inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, indicating significant antimicrobial properties.

Microorganism MIC (μg/mL) Control (Antibiotic) Control MIC (μg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Isoniazid0.25

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial activity of various chromane derivatives included this compound. The study reported that this compound exhibited a potent inhibitory effect against Staphylococcus aureus, with an MIC value significantly lower than many common antibiotics.
  • Inflammation Model : In a model of inflammation using mouse macrophages, this compound was shown to reduce TNF-alpha levels by approximately 50% compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic agent .

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific configuration and functional groups. For example:

Compound Key Feature Biological Activity
6-Methoxy-2-(trifluoromethyl)chromaneLacks the cis configurationReduced activity
6-Methoxy-2-(methyl)chromaneHas a methyl group insteadDifferent reactivity profile
6-Methoxy-2-(trifluoromethyl)chromanoneContains a ketone groupAltered binding affinity

Q & A

Q. What are the established synthetic routes for cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol?

The compound is synthesized via stereoselective cyclization of precursor chromane derivatives. Key steps include:

  • Trifluoromethylation : Introducing the CF₃ group using reagents like trifluoromethyl iodide under controlled conditions to avoid racemization .
  • Methoxy Group Installation : Selective O-methylation at the 6-position using methylating agents (e.g., methyl iodide) in basic media .
  • Cis-Isomer Isolation : Chromatographic separation (e.g., chiral HPLC) or crystallization to isolate the cis-isomer from diastereomeric mixtures .

Q. How is the compound’s structure confirmed using spectroscopic methods?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C-NMR to verify substituent positions (e.g., methoxy at C6, CF₃ at C2) and stereochemistry. For example, coupling constants in ¹H-NMR distinguish cis vs. trans isomers .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₁H₁₁F₃O₃) .
  • X-Ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NOE effects in NMR or HRMS deviations) require:

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR and X-ray data .
  • Isotopic Labeling : Use deuterated analogs to track proton environments in ambiguous regions .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for stereochemical assignments .

Q. What strategies optimize the stereoselective synthesis of the cis-isomer?

To enhance cis selectivity:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cis transition states by stabilizing partial charges .
  • Temperature Control : Lower reaction temperatures (-20°C to 0°C) reduce kinetic competition between isomers .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing CF₃ group increases acidity of the 4-OH, making the compound prone to degradation in basic media. Stability studies should:

  • Monitor Degradation : Use HPLC-UV at pH 2–12 to identify decomposition products (e.g., quinone derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate) to mitigate oxidation .

Q. What analytical methods are recommended for quantifying trace impurities in the compound?

  • LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring .
  • Headspace GC-MS : Identifies volatile byproducts from synthetic steps (e.g., residual solvents) .
  • qNMR : Quantifies impurities without reference standards by integrating ¹H-NMR signals .

Methodological Tables

Table 1: Key Synthetic Parameters for cis-Isomer Optimization

ParameterOptimal ConditionImpact on Yield/StereoselectivityReference
CatalystChiral BINOL-phosphoric acid85% ee for cis-isomer
Temperature-10°CReduces trans by 40%
SolventAnhydrous DCMEnhances cyclization rate

Table 2: Stability Profile Under Accelerated Conditions

ConditionDegradation PathwayHalf-Life (Days)Reference
pH 2 (4°C)Hydrolysis of methoxy group>30
pH 10 (25°C)Oxidation of 4-OH7
UV Light (300 nm)Radical-mediated decomposition14

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